molecular formula C15H20O3 B14308275 1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one CAS No. 111651-85-5

1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one

Cat. No.: B14308275
CAS No.: 111651-85-5
M. Wt: 248.32 g/mol
InChI Key: UZCGCZYUXGVKMG-UHFFFAOYSA-N
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Description

1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a hexyloxy group and a hydroxyprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one typically involves the reaction of 3-(hexyloxy)benzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, where the aldehyde and ketone react to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one can be compared with similar compounds such as:

    1-[3-(Methoxy)phenyl]-3-hydroxyprop-2-en-1-one: Similar structure but with a methoxy group instead of a hexyloxy group.

    1-[3-(Ethoxy)phenyl]-3-hydroxyprop-2-en-1-one: Contains an ethoxy group instead of a hexyloxy group.

    1-[3-(Butoxy)phenyl]-3-hydroxyprop-2-en-1-one: Features a butoxy group instead of a hexyloxy group.

The uniqueness of this compound lies in its hexyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity, making it distinct from its analogs.

Properties

CAS No.

111651-85-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

1-(3-hexoxyphenyl)-3-hydroxyprop-2-en-1-one

InChI

InChI=1S/C15H20O3/c1-2-3-4-5-11-18-14-8-6-7-13(12-14)15(17)9-10-16/h6-10,12,16H,2-5,11H2,1H3

InChI Key

UZCGCZYUXGVKMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)C(=O)C=CO

Origin of Product

United States

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